molecular formula C19H20N2O4 B5823662 N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5823662
M. Wt: 340.4 g/mol
InChI Key: DJQGUYYODUFCOM-UHFFFAOYSA-N
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Description

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDB, is a chemical compound that has been the subject of scientific research due to its potential medical applications. BDB belongs to the class of compounds known as benzodioxines, which have been found to possess a range of biological activities.

Mechanism of Action

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and pain, inhibit the growth and spread of cancer cells, and improve cognitive function in animal models of Alzheimer's disease. N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to have antioxidant properties, which may help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in a range of in vitro and in vivo models. However, there are also some limitations to using N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For example, the compound may have off-target effects or interact with other compounds in ways that are not yet fully understood.

Future Directions

There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which may have improved therapeutic efficacy and fewer side effects. Another direction for future research is the investigation of N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide's effects on other signaling pathways and enzymes involved in inflammation and cancer. Finally, the potential use of N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs or therapies for the treatment of various diseases warrants further study.

Synthesis Methods

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-aminophenyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with butyryl chloride in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to be effective in treating various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-18(22)20-14-5-7-15(8-6-14)21-19(23)13-4-9-16-17(12-13)25-11-10-24-16/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGUYYODUFCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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